molecular formula C14H17NO3 B1290396 tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 354587-72-7

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1290396
CAS No.: 354587-72-7
M. Wt: 247.29 g/mol
InChI Key: DWFFNTQPJJEVQG-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFNTQPJJEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Indole-Based Therapeutics

Executive Summary

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a high-value synthetic intermediate used primarily in the development of small-molecule therapeutics, specifically kinase inhibitors and GPCR ligands. Structurally, it consists of an indole core functionalized with a hydroxymethyl handle at the C6 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position.

This molecule serves as a "linchpin" intermediate: the Boc group masks the nucleophilic nitrogen to prevent regioselectivity errors (N-alkylation), while the C6-hydroxymethyl group provides a versatile handle for oxidation, halogenation, or etherification. It is particularly critical in medicinal chemistry campaigns where maintaining the indole nitrogen's latency is required until the final stage of synthesis.

Part 1: Structural Analysis & Physicochemical Properties[1]

The dual-functional nature of this molecule dictates its handling. The Boc group is acid-labile, while the primary alcohol is oxidation-prone.

Chemical Identity Table[2][3]
PropertySpecification
IUPAC Name tert-butyl 6-(hydroxymethyl)indole-1-carboxylate
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Core Scaffold Indole (1H-Benzo[b]pyrrole)
Protecting Group tert-Butoxycarbonyl (Boc) at N1
Reactive Handle Primary Alcohol (-CH₂OH) at C6
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable at -20°C; Hydrolyzes in strong acid (TFA/HCl)
Structural Logic[1]
  • N1-Boc Protection: The electron-withdrawing nature of the Boc group decreases the electron density of the indole ring. This deactivates the C3 position toward electrophilic aromatic substitution, allowing chemists to perform transformations on the C6 side chain without unwanted side reactions on the ring.

  • C6-Hydroxymethyl: This position is electronically coupled to the indole nitrogen. Functionalizing C6 allows for the extension of the molecule into solvent-exposed regions of protein binding pockets (e.g., in kinase drug design).

Part 2: Synthetic Routes & Methodology

The synthesis of this compound typically follows a Protection-First, Reduction-Second strategy. Attempting to reduce the ester before protecting the nitrogen often leads to solubility issues or difficult purifications.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Methyl 1H-indole-6-carboxylate Step1 Step 1: N-Protection (Boc2O, DMAP, TEA) Start->Step1  Acylation   Inter Intermediate: 1-tert-butyl 6-methyl indole-1,6-dicarboxylate Step1->Inter Step2 Step 2: Selective Reduction (DIBAL-H, -78°C) Inter->Step2  Hydride Transfer   Product Product: tert-Butyl 6-(hydroxymethyl) -1H-indole-1-carboxylate Step2->Product

Caption: Two-step synthesis ensuring N1-protection prior to C6-ester reduction.

Detailed Protocol
Step 1: N-Boc Protection

Objective: Mask the indole nitrogen to prevent proton abstraction and increase solubility in organic solvents.

  • Reagents: Methyl 1H-indole-6-carboxylate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the indole ester in dry DCM under nitrogen.

    • Add TEA and DMAP.

    • Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

    • Warm to room temperature (RT) and stir for 4–12 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1) will show the disappearance of the polar starting material and appearance of a less polar spot.

    • Workup: Wash with 1N HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 2: Selective Reduction

Objective: Convert the methyl ester to the primary alcohol without cleaving the carbamate (Boc) group. Critical Note: Lithium Aluminum Hydride (LiAlH4) can be used, but it carries a risk of reducing the Boc group if the temperature is not strictly controlled. Diisobutylaluminum hydride (DIBAL-H) is preferred for its selectivity.

  • Reagents: Intermediate from Step 1 (1.0 equiv), DIBAL-H (1.0 M in Toluene, 2.5 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Cool the solution of the N-Boc ester in THF to -78°C (Dry ice/acetone bath).

    • Add DIBAL-H slowly down the side of the flask to maintain low temperature.

    • Stir at -78°C for 1–2 hours.

    • Quench (Rochelle's Salt Method): Carefully add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously at RT until the emulsion clears (can take 1–2 hours).

    • Extraction: Extract with EtOAc.

    • Purification: Flash chromatography (Hexane:EtOAc gradient).

Part 3: Reactivity Profile & Applications

Once synthesized, this compound acts as a divergent point for library generation.

Reactivity Flowchart (Graphviz)

Reactivity Center tert-Butyl 6-(hydroxymethyl) -1H-indole-1-carboxylate Oxidation Oxidation (MnO2 or Swern) Product: 6-Formyl-indole Center->Oxidation  Aldehyde Gen.   Halogenation Appel Reaction (CBr4/PPh3) Product: 6-Bromomethyl-indole Center->Halogenation  Leaving Group Install   Deprotection Acid Hydrolysis (TFA/DCM) Product: 6-(Hydroxymethyl)indole Center->Deprotection  Final Step  

Caption: Divergent synthesis pathways utilizing the C6-alcohol handle.

Key Transformations
  • Appel Reaction (Bromination):

    • Reaction with CBr₄ and PPh₃ converts the -OH to -Br.

    • Utility: The resulting benzyl bromide is a potent electrophile, allowing for the attachment of amines, thiols, or carbon nucleophiles to build complex side chains.

  • Oxidation to Aldehyde:

    • Reaction with MnO₂ (mild) or Swern conditions converts -OH to -CHO.

    • Utility: The aldehyde is used in Reductive Amination or Wittig reactions to extend the carbon chain.

  • Mitsunobu Coupling:

    • Direct coupling with phenols or acidic heterocycles using DEAD/PPh₃.

    • Utility: Creates ether linkages common in drug scaffolds.

Part 4: Handling, Storage, and Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The Boc group is generally stable, but the primary alcohol can slowly oxidize to the aldehyde if exposed to air and light over long periods.

  • Acid Sensitivity: Avoid exposure to HCl gas or Trifluoroacetic acid (TFA) unless deprotection is intended. Even catalytic acid in chloroform (CDCl₃) can lead to slow Boc removal over days.

  • Safety:

    • DIBAL-H is pyrophoric; handle under strict anhydrous conditions.

    • Indoles can be biologically active; handle as a potential irritant/sensitizer.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (Isomer Reference).[1] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Bouveault-Blanc Reduction and Modern Alternatives. (General reference for ester reduction protocols). Available at: [Link]

  • Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (Context on utility of hydroxymethyl handles). Available at: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Esters. (Mechanistic grounding for DIBAL-H usage). Available at: [Link]

Sources

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate CAS number 354587-72-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

This guide provides an in-depth technical overview of this compound, CAS Number 354587-72-7. It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates. The document details the compound's strategic importance, synthesis, reactivity, and application, with a focus on the underlying chemical principles that guide its use in complex molecular design.

Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals with diverse pharmacological activities, including antiviral, antitumor, and analgesic properties.[1][2] this compound is a highly valuable building block for drug discovery, distinguished by two key structural features that enable controlled, regioselective synthesis of complex indole derivatives.

  • The N-Boc Protecting Group: The nitrogen of the indole ring is protected by a tert-butoxycarbonyl (Boc) group. This group serves a critical dual function: it deactivates the typically reactive indole nitrogen, preventing unwanted side reactions during subsequent functionalization of the carbocyclic ring or side chains. Furthermore, its steric bulk can direct electrophilic substitution to other positions on the indole ring. The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions, allowing for late-stage N-functionalization.[3]

  • The C6-Hydroxymethyl Group: The primary alcohol at the 6-position is a versatile synthetic handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in ether and ester formations. This functionality provides a reliable anchor point for appending various side chains or linking the indole core to other molecular scaffolds, which is essential for exploring structure-activity relationships (SAR).[4] The presence of the hydroxyl group also increases the hydrophilicity of the molecule compared to alkyl or amino derivatives.[4]

This strategic combination of a protected nitrogen and a versatile functional handle makes this compound an ideal starting material for building libraries of novel drug candidates.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 354587-72-7[5]
Molecular Formula C₁₄H₁₇NO₃[5]
Molecular Weight 247.29 g/mol [6][7]
Appearance Typically a solid (e.g., white powder)Inferred from related compounds
Purity ≥95% (Varies by supplier)[6]
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)COInferred from structure
InChI Key Inferred from related structuresSee PubChem

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach involves the protection of a pre-functionalized indole. The choice of starting material is critical and dictates the subsequent steps. A representative workflow is outlined below.

G cluster_0 Synthesis Workflow Start 6-Bromo-1H-indole Step1 Boc Protection (Boc)₂O, Base (e.g., DMAP), Solvent (e.g., THF) Start->Step1 Intermediate1 tert-Butyl 6-bromo-1H-indole-1-carboxylate Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Organometallic route followed by formylation/reduction) Intermediate1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Starting Material Selection: 6-Bromo-1H-indole is a commercially available and cost-effective starting material. The bromine atom at the C6 position is a versatile precursor for various functional group interconversions via organometallic chemistry.

  • Nitrogen Protection (Step 1): The indole N-H is acidic and nucleophilic, making it susceptible to alkylation and other side reactions. Protection with Di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method. A base like 4-(Dimethylamino)pyridine (DMAP) is often used to catalyze the reaction by activating the (Boc)₂O. The reaction is typically performed in an aprotic solvent like Tetrahydrofuran (THF).

  • Functional Group Interconversion (Step 2): This is the key transformation. A common method involves:

    • Lithiation or Grignard Formation: The bromo-indole is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) to form a lithiated intermediate. This step must be done carefully to avoid side reactions.

    • Quenching with an Electrophile: The organometallic intermediate is then reacted with an electrophile like N,N-Dimethylformamide (DMF) to install a formyl (aldehyde) group.

    • Reduction: The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This reduction is highly selective for the aldehyde in the presence of the carbamate (Boc) group.

This multi-step, one-pot, or sequential process provides a reliable pathway to the target molecule with good overall yield.

Chemical Reactivity and Synthetic Utility

The true value of this building block lies in its predictable and versatile reactivity, which allows for the systematic construction of complex molecular architectures.

G cluster_0 Reactions at C6-Hydroxymethyl cluster_1 Reactions at N1-Boc center_node tert-Butyl 6-(hydroxymethyl)- 1H-indole-1-carboxylate Oxidation Oxidation (PCC, DMP) center_node->Oxidation C6-OH Etherification Etherification (NaH, R-X) center_node->Etherification C6-OH Halogenation Halogenation (SOCl₂, PBr₃) center_node->Halogenation C6-OH Deprotection Deprotection (TFA or HCl) center_node->Deprotection N-Boc Aldehyde 6-Formyl Derivative Oxidation->Aldehyde CarboxylicAcid 6-Carboxy Derivative Aldehyde->CarboxylicAcid Further Oxidation Ether 6-Alkoxymethyl Derivative Etherification->Ether Halide 6-Halomethyl Derivative Halogenation->Halide FreeIndole 6-(hydroxymethyl)-1H-indole Deprotection->FreeIndole Alkylation N-Alkylation / Arylation (Base, R-X) FreeIndole->Alkylation N_Substituted N-Substituted Derivative Alkylation->N_Substituted

Caption: Reactivity map showing key transformations.

  • Oxidation of the Hydroxymethyl Group: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will convert the primary alcohol to an aldehyde. Stronger oxidizing agents can further convert the aldehyde to a carboxylic acid. These functional groups are gateways to amide couplings, Wittig reactions, and other C-C bond-forming reactions.

  • Conversion to a Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide. This transforms the position into an excellent electrophilic site for substitution with a wide range of nucleophiles (e.g., amines, azides, cyanides).

  • Boc Deprotection: Treatment with a strong acid, most commonly Trifluoroacetic acid (TFA) in an inert solvent like Dichloromethane (DCM), efficiently removes the Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed. This unmasks the indole nitrogen for subsequent reactions.

Experimental Protocol: Boc Group Deprotection

This protocol describes a standard, self-validating procedure for the removal of the N-Boc protecting group.

Objective: To synthesize 6-(hydroxymethyl)-1H-indole from this compound.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per 1 mmol of substrate)

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes to cool the solution to 0 °C.

    • Scientist's Rationale: The cleavage of the Boc group is exothermic. Cooling prevents potential side reactions and ensures controlled reaction progress.

  • Addition of TFA: Add TFA dropwise to the stirred solution over 5 minutes. Effervescence (release of CO₂ and isobutylene) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Self-Validation Check: The product, 6-(hydroxymethyl)-1H-indole, is significantly more polar than the starting material and will have a lower Rf value on the TLC plate. A co-spotted lane (starting material and reaction mixture) should clearly show the conversion.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Scientist's Rationale: This step neutralizes the excess TFA, which is corrosive and would interfere with extraction and purification.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 6-(hydroxymethyl)-1H-indole can be purified by column chromatography on silica gel if impurities are present.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its design, featuring an orthogonally protected nitrogen and a versatile C6 functional group, provides a robust platform for the logical and efficient synthesis of novel indole-based compounds. Understanding the causality behind its synthesis and the full scope of its reactivity empowers researchers to accelerate drug discovery programs and develop next-generation therapeutics.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

  • RSC Publishing. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. [Link]

  • MOspace. BENZANNULATED INDOLES AS DRUG DISCOVERY TEMPLATES. EFFORTS TOWARDS THE TOTAL SYNTHESIS OF A LIBRARY OF THERAPEUTIC CANDIDATES I. [Link]

Sources

Technical Monograph: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Fragment-Based Drug Discovery [1]

Executive Summary

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7) is a specialized heterocyclic building block used extensively in the synthesis of indole-based therapeutics.[1][2][3][4][5] With a molecular weight of 247.29 g/mol , it occupies a critical "sweet spot" in Fragment-Based Drug Discovery (FBDD), offering a lipophilic indole core protected by a tert-butoxycarbonyl (Boc) group, paired with a reactive primary alcohol handle at the C6 position.[1]

This guide details the physicochemical profile, a self-validating synthetic protocol, and the strategic reactivity of this scaffold, designed for researchers requiring high-fidelity data for lead optimization.[1]

Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight is paramount for stoichiometry in multi-step synthesis and for calculating ligand efficiency metrics (LE) in drug design.[1]

Table 1: Core Technical Specifications

PropertyValueTechnical Context
Molecular Weight 247.29 g/mol Optimal for FBDD (Rule of 3 compliant).[1]
Molecular Formula C₁₄H₁₇NO₃Indole core (C₈) + Boc (C₅) + Hydroxymethyl (C₁).[1][6]
CAS Number 354587-72-7 Unique identifier for the 6-isomer.[1][2][3][4]
Physical State White to Off-white SolidCrystalline form preferred for stability.[1]
Predicted LogP ~2.8 - 3.2Moderate lipophilicity; Boc group significantly increases LogP compared to free indole.[1]
H-Bond Donors 1 (–OH)The N1-position is capped, removing the indole NH donor.[1]
H-Bond Acceptors 3 (C=O, –O–, –OH)Includes the carbamate carbonyl and ether oxygen.[1]
Synthetic Architecture & Protocol

The synthesis of this scaffold requires careful orchestration to prevent the premature deprotection of the Boc group or over-reduction of the indole ring.[1] The most robust pathway involves the N-protection of methyl 1H-indole-6-carboxylate followed by a chemoselective reduction .[1]

Experimental Workflow: Chemoselective Reduction

Rationale: Lithium Aluminum Hydride (LAH) is often too aggressive, risking attack on the Boc carbamate.[1] The protocol below utilizes Lithium Borohydride (LiBH₄) , which selectively reduces esters to alcohols in the presence of carbamates.[1]

Step-by-Step Methodology:

  • Starting Material: Dissolve 1-tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0°C under N₂ atmosphere. Add LiBH₄ (2.0 M in THF, 2.5 equiv) dropwise.[1]

  • Catalysis: Add methanol (1.5 equiv) cautiously. Mechanism: In situ generation of LiB(OMe)H₃ species enhances reducing power while maintaining chemoselectivity.[1]

  • Monitoring (Self-Validation):

    • TLC Check: Eluent 30% EtOAc/Hexanes. Product Rf ~0.35 (distinct from starting ester Rf ~0.6).[1]

    • Validation Point: The reaction is complete when the high-Rf ester spot vanishes.[1]

  • Quench & Workup: Quench with sat. NH₄Cl (aq) at 0°C. Extract with EtOAc. Wash with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂, gradient 10-40% EtOAc/Hexanes).

Visualization: Synthetic Pathway

SynthesisWorkflow Start Methyl 1H-indole-6-carboxylate Step1 Step 1: N-Boc Protection (Boc2O, DMAP, DCM) Start->Step1 Electrophilic subst. Intermediate Intermediate: 1-Boc-6-methyl ester Step1->Intermediate Quant. Yield Step2 Step 2: Chemoselective Reduction (LiBH4, THF/MeOH, 0°C) Intermediate->Step2 Hydride Transfer Product TARGET: tert-Butyl 6-(hydroxymethyl)- 1H-indole-1-carboxylate Step2->Product Selective Reduction

Figure 1: Chemoselective synthesis pathway avoiding carbamate cleavage.

Reactivity & Strategic Derivatization

The 6-hydroxymethyl group serves as a versatile "handle" for extending the carbon skeleton or introducing heteroatoms.[1] The N-Boc group plays a dual role: it modulates the electron density of the indole ring (making C3 less nucleophilic) and acts as a masking group for the indole nitrogen.[1]

Key Transformation Pathways
  • Appel Reaction (Halogenation): Conversion of the primary alcohol to a bromide or chloride using CBr₄/PPh₃.[1] This activates the position for nucleophilic substitution (Sɴ2).[1]

  • Mitsunobu Coupling: Direct coupling with phenols or sulfonamides to create ether/amine linkages with inversion of configuration (not relevant for primary, but relevant for mechanism).[1]

  • Oxidation: Controlled oxidation (Dess-Martin Periodinane or MnO₂) yields the 6-formyl derivative, a precursor for reductive amination.[1]

Visualization: Functionalization Tree

ReactivityTree Core tert-Butyl 6-(hydroxymethyl)- 1H-indole-1-carboxylate Aldehyde 6-Formyl Derivative (Reductive Amination Precursor) Core->Aldehyde Oxidation (MnO2 or DMP) Halide 6-Bromomethyl Derivative (Alkylation Agent) Core->Halide Appel Rxn (CBr4, PPh3) Ether 6-Alkoxymethyl Ether (Solubility Modulation) Core->Ether Williamson Ether (NaH, R-X) FreeIndole 6-(Hydroxymethyl)-1H-indole (Deprotected Scaffold) Core->FreeIndole Acidolysis (TFA or HCl)

Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold.[1]

Critical Handling & Stability (E-E-A-T)
  • Thermal Instability: The tert-butyl carbamate (Boc) is thermally labile above 150°C. Avoid high-temperature distillation.[1]

  • Acid Sensitivity: The N-Boc group is cleaved by strong acids (TFA, HCl/Dioxane).[1] Ensure the workup of the alcohol synthesis is strictly neutral or slightly basic.[1]

  • Storage: Store at 2–8°C under inert gas (Argon). The hydroxymethyl group is susceptible to slow air oxidation to the aldehyde over months if exposed.[1]

References
  • Sigma-Aldrich. Product Specification: this compound.[1] (Verified CAS match for 6-isomer properties).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075767 (Isomer Analogue Reference). Retrieved from [Link].[1][7]

  • Frontier Specialty Chemicals. Building Blocks: Indole Carboxylates. .

  • Echemi. Chemical Database: this compound (CAS 354587-72-7).[1][2][3][4] .[1]

Sources

The Strategic Role of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in Apremilast Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a pivotal pharmaceutical intermediate in the synthesis of Apremilast (Otezla®). Apremilast is an important oral therapy for inflammatory conditions such as psoriasis and psoriatic arthritis. The guide will explore the critical nature of this chiral amine, detailing its synthesis, purification, and quality control, as well as its strategic application in the final stages of Apremilast production. By elucidating the underlying chemistry and process considerations, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this key intermediate's role in modern pharmaceutical manufacturing.

Introduction to Apremilast and its Mechanism of Action

Apremilast is an orally available small molecule that functions as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[3][4] This mechanism of action makes Apremilast an effective treatment for a range of inflammatory diseases.[5][6] The successful and efficient synthesis of Apremilast is therefore of significant interest to the pharmaceutical industry. At the heart of this synthesis lies the strategic use of the chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[5][7]

The Crucial Role of the Chiral Amine Intermediate

The chemical structure of Apremilast contains a stereocenter, and the desired therapeutic activity is associated with the (S)-enantiomer.[3] Therefore, the synthesis of Apremilast requires a stereoselective approach to ensure the final product is enantiomerically pure. (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine serves as the key chiral building block that introduces the required stereochemistry into the Apremilast molecule.[3][7] The phenethylamine scaffold and the methylsulfonyl group within this intermediate are essential for the drug's high affinity for the PDE4 enzyme.[3] The quality and purity of this intermediate directly impact the yield, purity, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).[7]

Synthetic Strategies for (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

The synthesis of this chiral amine intermediate is a critical multi-step process that has been the subject of considerable research and process optimization. Various synthetic routes have been developed, often starting from commercially available materials like 3-ethoxy-4-methoxybenzaldehyde or 3-ethoxy-4-methoxybenzonitrile.[7][8][9]

Retrosynthetic Analysis of Apremilast

A retrosynthetic analysis of Apremilast highlights the disconnection at the amide bond, identifying the chiral amine intermediate and 3-acetamidophthalic anhydride as the key precursors. This strategic disconnection simplifies the complex target molecule into more readily synthesizable fragments.

G Apremilast Apremilast Intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine Apremilast->Intermediate Amide Disconnection Phthalimide 3-Acetamidophthalic Anhydride Apremilast->Phthalimide Amide Disconnection

Caption: Retrosynthetic analysis of Apremilast.

Detailed Synthesis Protocol: An Asymmetric Approach

One common and efficient strategy to produce the enantiomerically pure amine involves an asymmetric synthesis. This approach avoids the need for chiral resolution of a racemic mixture, which can be inefficient. A representative synthetic workflow is outlined below.[7]

G cluster_0 Synthesis of Chiral Amine Intermediate A 1-(3-ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanone B (R)-1-(3-ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanol A->B Asymmetric Reduction C Sulfonate Ester Derivative B->C Sulfonylation D (S)-4-(1-azido-2-(methylsulfonyl)ethyl)- 2-ethoxy-1-methoxybenzene C->D Azidation E (S)-1-(3-ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine D->E Hydrogenation

Caption: Workflow for the synthesis of the intermediate.

Step-by-Step Methodology:

  • Asymmetric Reduction: The synthesis often commences with the asymmetric reduction of the prochiral ketone, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, to the corresponding chiral alcohol.[7] This is a critical step for establishing the stereocenter. Chemoenzymatic methods, employing ketoreductases, have shown high efficiency and stereoselectivity in this transformation.[10][11]

  • Sulfonylation: The resulting (R)-alcohol is then activated by conversion to a sulfonate ester, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base.[7]

  • Azidation: The sulfonate ester undergoes nucleophilic substitution with an azide source, such as sodium azide, to introduce the azide group with inversion of stereochemistry, yielding the (S)-azide.[7]

  • Hydrogenation: Finally, the azide is reduced to the primary amine via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to afford the desired (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[7][12]

Quality Control and Impurity Profiling

The purity of the chiral amine intermediate is paramount for the successful synthesis of Apremilast. Stringent quality control measures are necessary to ensure both chemical and stereochemical purity.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the intermediate. Reversed-phase HPLC is used to assess chemical purity and identify any process-related impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and to detect any structural isomers or impurities.

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the product and to identify unknown impurities.[13]

Table 1: Typical Analytical Specifications for the Chiral Amine Intermediate

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Assay≥ 99.0%HPLC
Enantiomeric Purity (e.e.)≥ 99.5%Chiral HPLC
Individual Impurity≤ 0.1%HPLC
Total Impurities≤ 0.5%HPLC

Application of the Intermediate in the Final Synthesis of Apremilast

The final stage of Apremilast synthesis involves the coupling of the chiral amine intermediate with 3-acetamidophthalic anhydride.[8][14]

G cluster_1 Final Synthesis of Apremilast Intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine Apremilast Apremilast Intermediate->Apremilast Phthalimide 3-Acetamidophthalic Anhydride Phthalimide->Apremilast

Caption: The coupling reaction to form Apremilast.

This reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.[14] The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by cyclization to form the phthalimide ring system of Apremilast. The final product is then isolated and purified, often by crystallization, to yield high-purity Apremilast.

Conclusion

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a cornerstone intermediate in the synthesis of Apremilast. Its strategic importance lies in its role as the chiral building block that dictates the stereochemistry of the final drug product. The development of efficient and stereoselective synthetic routes to this intermediate, coupled with rigorous quality control, is essential for the cost-effective and reliable production of Apremilast. A thorough understanding of the synthesis, purification, and application of this intermediate is therefore critical for researchers and professionals involved in the development and manufacturing of this important anti-inflammatory drug.

References

  • ResearchGate. Synthesis of apremilast. Available from: [Link]

  • Google Patents. CN104761474B - A kind of synthetic method of Apremilast chiral amine intermediates.
  • Google Patents. WO2016199031A1 - Process for preparation of apremilast and its intermediates.
  • Organic Chemistry in an Indian Context. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Available from: [Link]

  • Patsnap. Preparation method for apremilast and intermediate of apremilast. Available from: [Link]

  • Google Patents. CN104447445A - Preparation method for synthesizing apremilast intermediate.
  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • WIPO Patentscope. WO/2016/066116 PREPARATION METHOD OF APREMILAST AND INTERMEDIATE THEREOF. Available from: [Link]

  • Google Patents. EP3181549A1 - Process for the preparation of apremilast.
  • ACS Publications. Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Available from: [Link]

  • PubMed. Stereoselective synthesis of beta-substituted beta-amino sulfones and sulfonamides via addition of sulfonyl anions to chiral N-sulfinyl imines. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. Available from: [Link]

  • Scientific Research Publishing. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Available from: [Link]

  • Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available from: [Link]

  • Google Patents. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds.
  • PubMed. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Available from: [Link]

  • Royal Society of Chemistry. Metal-free photosensitized aminosulfonylation of alkenes: a practical approach to β-amido sulfones. Available from: [Link]

  • PubChem. (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. Available from: [Link]

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Technical Monograph: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Handling, Safety Architecture, and Synthetic Utility

Executive Context

In the landscape of modern medicinal chemistry, tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 859223-94-8) serves as a critical "masked" scaffold. It offers a protected nitrogen functionality (N-Boc) combined with a reactive primary alcohol at the C6 position. This duality allows researchers to functionalize the indole ring—typically via oxidation to aldehydes or conversion to alkyl halides—without compromising the sensitive indole nitrogen.

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates safety parameters with field-proven handling strategies to ensure the integrity of this acid-labile intermediate during drug development workflows.

Physicochemical & Safety Profile

Core Identity & Properties

The following data consolidates available experimental values and structure-activity relationship (SAR) inferences for this specific regioisomer.

ParameterSpecification
IUPAC Name This compound
CAS Number 859223-94-8
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Physical State Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
pKa (Calculated) ~13 (Indole NH is masked; alcohol proton ~16)
Storage Condition 2–8°C (Refrigerate), under inert atmosphere (Ar/N₂)
Hazard Identification (GHS Classification)

While this specific isomer lacks a dedicated government-mandated toxicological report, its classification is derived from the standard hazard profile of N-Boc protected indole alcohols.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]

Precautionary Response:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][3][5]

Strategic Handling Architecture

The primary risk with CAS 859223-94-8 is not acute toxicity, but chemical degradation . The tert-butyl carbamate (Boc) group is acid-labile, and the primary alcohol is susceptible to inadvertent oxidation.

The Stability Lifecycle

The following diagram outlines the critical control points (CCPs) for maintaining compound integrity from receipt to disposal.

SafetyLifecycle Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Desiccated, Dark) Receipt->Storage Immediate Transfer Aliquot Aliquot Strategy (Warm to RT in Desiccator) Storage->Aliquot Prevent Condensation Usage Experimental Use (Avoid Strong Acids) Aliquot->Usage Inert Atmosphere Usage->Storage Reseal under Argon Waste Disposal (Organic Waste Stream) Usage->Waste Post-Reaction

Figure 1: Critical Control Points for handling acid-sensitive carbamates.

Expert Handling Insights
  • Thermal Equilibration: Never open a cold bottle of this reagent immediately upon removal from the fridge. Condensation will introduce moisture, which can hydrolyze the Boc group over time or impede subsequent anhydrous reactions. Protocol: Allow the vial to warm to room temperature inside a desiccator for 30 minutes.

  • Acid Avoidance: The N-Boc group cleaves rapidly in the presence of strong acids (TFA, HCl). Ensure all glassware is free of acid residue. If using CDCl₃ for NMR, filter it through basic alumina to remove traces of DCl.

  • Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) if transesterification is a concern at elevated temperatures, though they are generally safe at room temperature. Preferred solvents are DCM, THF, or DMF.

Synthetic Utility: Selective Oxidation Protocol

Objective: Transform the C6-hydroxymethyl group into a C6-formyl (aldehyde) group. Significance: The resulting aldehyde is a "linchpin" intermediate, allowing for reductive amination, Wittig olefination, or heterocycle formation.

Method Selection:

  • Avoid: Jones Reagent (Acidic conditions will strip the Boc group).

  • Selected Method:Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) . MnO₂ is chosen here for its operational simplicity and mildness.

Experimental Workflow (MnO₂ Oxidation)

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Dissolution: Add the indole substrate (e.g., 1.0 mmol, ~247 mg) and dissolve in anhydrous DCM (10 mL, 0.1 M concentration).

  • Addition: Add activated MnO₂ (10 mmol, ~870 mg) in one portion.

    • Note: A large excess is required because the surface area of MnO₂ dictates reactivity.

  • Reaction: Stir vigorously at Room Temperature (25°C).

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) every hour. The aldehyde product usually has a higher R_f than the alcohol. Reaction time is typically 4–12 hours.

  • Workup (Filtration):

    • Prepare a pad of Celite in a sintered glass funnel.

    • Filter the black suspension through the Celite pad.

    • Rinse the pad thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, <40°C).

  • Result: The crude residue is typically a yellow solid/oil of tert-butyl 6-formyl-1H-indole-1-carboxylate, often pure enough (>95%) for the next step.

Reaction Pathway Diagram

ReactionScheme Start Start: N-Boc Indole Alcohol (C14H17NO3) Reagent Reagent: Activated MnO2 (10 eq) in DCM Start->Reagent Add Process Stir at RT (4-12 Hours) Reagent->Process Oxidation Workup Filter (Celite) Concentrate Process->Workup TLC Complete Product Product: N-Boc Indole Aldehyde (>95% Purity) Workup->Product Yields

Figure 2: Selective oxidation workflow preserving the acid-sensitive Boc protecting group.

Emergency Response & First Aid

In the event of exposure during the workflows described above, adhere to the following protocols.

Exposure RouteImmediate ActionMedical Context
Eye Contact Rinse immediately with water for 15+ mins.[1][6] Lift eyelids.Irritant.[1][3][7] Risk of corneal opacity if untreated.
Skin Contact Wash with soap and water.[1][3][5] Remove contaminated clothing.[3][5][6][8]Lipophilic nature allows dermal absorption.[1]
Inhalation Move to fresh air.[1][5][6] If breathing is difficult, give oxygen.Dust/Aerosol can irritate bronchial mucous membranes.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Consult a physician immediately.

Fire Fighting Measures:

  • Media: Water spray, alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO₂).[8]

  • Hazards: Emits toxic fumes under fire conditions (Nitrogen Oxides, Carbon Monoxide).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24813636 (this compound). Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines. (General stability and cleavage mechanisms).[9] Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Boc Protection of 6-(Hydroxymethyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven experimental protocol for the N-tert-butoxycarbonyl (Boc) protection of 6-(hydroxymethyl)indole. The indole scaffold is a privileged structure in medicinal chemistry, and its effective manipulation often necessitates the protection of the nucleophilic indole nitrogen to prevent unwanted side reactions. This guide details a reliable method using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), explaining the mechanistic rationale behind the procedural steps. It is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Scientific Introduction & Rationale

The indole nucleus is a cornerstone of numerous pharmacologically active compounds. However, the N-H proton of the indole ring is acidic and the nitrogen atom is nucleophilic, which can interfere with subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen due to its stability under a wide range of reaction conditions, including exposure to nucleophiles and bases, and its facile removal under acidic conditions.[1][2]

The protection of 6-(hydroxymethyl)indole presents a specific challenge: the presence of a primary alcohol. While the indole nitrogen is generally more nucleophilic than the hydroxyl group, chemoselectivity is a key consideration. The protocol outlined herein has been optimized to favor N-acylation over O-acylation, primarily through the careful selection of reagents and reaction conditions.

The use of di-tert-butyl dicarbonate (Boc₂O) as the Boc source is standard.[2] The addition of a catalytic quantity of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction.[3][4] DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then more susceptible to attack by the indole nitrogen.[3]

Reaction Mechanism Overview

The DMAP-catalyzed Boc protection of an amine, in this case, the indole nitrogen, proceeds through a well-established mechanism:

  • Activation of Boc₂O: The highly nucleophilic DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a reactive N-Boc-pyridinium species and the displacement of a tert-butoxide anion.[3]

  • Nucleophilic Attack: The indole nitrogen of 6-(hydroxymethyl)indole then attacks the carbonyl carbon of the activated N-Boc-pyridinium complex. This step is more rapid than the direct reaction with Boc₂O.

  • Catalyst Regeneration: The attack by the indole nitrogen results in the formation of the N-Boc protected product and regenerates the DMAP catalyst.[3]

  • Byproduct Formation: The displaced tert-butoxide anion abstracts the proton from the newly acylated indole nitrogen, forming tert-butanol. The resulting unstable tert-butyl bicarbonate decomposes to carbon dioxide and another molecule of tert-butanol.[3]

This catalytic cycle ensures an efficient and rapid conversion to the desired product under mild conditions.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly for different scales.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumePuritySupplier
6-(Hydroxymethyl)indole147.1710.01.47 g≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)218.2512.02.62 g≥97%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)122.171.0122 mg≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93-50 mL≥99.8%Sigma-Aldrich
Saturated aqueous NH₄Cl--25 mL--
Brine (Saturated aqueous NaCl)--25 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededGranular-
Ethyl Acetate (EtOAc)88.11-For chromatographyHPLC Grade-
Hexanes--For chromatographyHPLC Grade-
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-(hydroxymethyl)indole (1.47 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol, 1.2 equivalents) followed by 4-(dimethylamino)pyridine (122 mg, 1.0 mmol, 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous NH₄Cl, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

    • Final Product: Concentrate the pure fractions under reduced pressure to yield tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate as a white to off-white solid.

Visualization of the Workflow

The following diagram illustrates the key steps in the experimental protocol.

Boc_Protection_Workflow Start Start: 6-(Hydroxymethyl)indole in dry DCM Reagents Add: 1. Boc₂O (1.2 eq) 2. DMAP (0.1 eq) Start->Reagents Reaction Stir at RT (2-4 hours) Monitor by TLC Reagents->Reaction Quench Quench: Sat. aq. NH₄Cl Reaction->Quench Extraction Work-up: - Separate layers - Wash with brine - Dry (Na₂SO₄) Quench->Extraction Evaporation Concentrate: Rotary Evaporator Extraction->Evaporation Purification Purification: Flash Chromatography (EtOAc/Hexanes) Evaporation->Purification Product Final Product: tert-butyl 6-(hydroxymethyl)- 1H-indole-1-carboxylate Purification->Product

Caption: Experimental workflow for Boc protection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of Boc₂O can be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the Boc anhydride.

  • Formation of Di-Boc Product: While unlikely under these catalytic conditions, the formation of a di-Boc product is a potential side reaction. Careful monitoring by TLC is crucial.

  • O-Boc Protection: The hydroxyl group of 6-(hydroxymethyl)indole is less nucleophilic than the indole nitrogen. The use of catalytic DMAP favors the desired N-protection. If O-protection is observed, reducing the amount of DMAP or running the reaction at a lower temperature (0 °C) may improve selectivity.

  • Gas Evolution: The breakdown of tert-butyl bicarbonate produces carbon dioxide gas.[3] Ensure the reaction vessel is not sealed to avoid pressure build-up.

Conclusion

This application note provides a detailed and reliable protocol for the Boc protection of 6-(hydroxymethyl)indole. By understanding the underlying mechanism and adhering to the procedural steps, researchers can confidently and efficiently prepare this key intermediate for use in complex synthetic endeavors. The chemoselective nature of this DMAP-catalyzed reaction makes it a valuable tool in the synthesis of indole-containing molecules.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • Greger, P. G., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14946-14963. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

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Technical Application Note: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a high-value bifunctional building block. Its strategic importance lies in the orthogonality of its two functional handles:

  • The C6-Hydroxymethyl Group: A primary "benzylic-like" alcohol located on the benzenoid ring of the indole. It serves as a versatile pivot point for chain extension, etherification, or conversion into electrophilic handles (halides/mesylates).

  • The N-Boc Group: Provides essential protection for the indole nitrogen, preventing N-alkylation or oxidation during C6 functionalization. Furthermore, the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group modulates the electron density of the indole core, stabilizing it against acid-catalyzed dimerization and directing lithiation chemistry if required.

This note details the synthesis, stability, and divergent application of this scaffold in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Synthesis & Preparation Protocols

While the compound is commercially available, in-house preparation is often required to access specific isotopologues or scale up. The most robust route proceeds via the reduction of the corresponding ester or aldehyde.

Protocol A: Selective Reduction of tert-Butyl 6-formylindole-1-carboxylate

Rationale: This method avoids the risk of reducing the N-Boc group (which can occur with LiAlH₄) by using Sodium Borohydride (NaBH₄), a milder reducing agent that is chemoselective for aldehydes/ketones in the presence of carbamates.

Reagents:

  • Precursor: tert-Butyl 6-formyl-1H-indole-1-carboxylate (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

  • Quench: Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the aldehyde precursor (e.g., 10 mmol) and dissolve in anhydrous THF (20 mL). Add anhydrous MeOH (20 mL) and cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (15 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot (usually higher R_f) should disappear.

  • Quench: Cool back to 0 °C. Carefully quench by dropwise addition of sat. NH₄Cl (20 mL).

  • Workup: Evaporate volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes) yields the title alcohol as a white to off-white solid.

Protocol B: Direct Protection of (1H-Indol-6-yl)methanol

Rationale: If the unprotected indole alcohol is available, N-protection is necessary. However, the primary alcohol can also react with Boc₂O to form a carbonate. Selective N-protection requires phase-transfer catalysis or careful base selection.

Key Precaution: Use DMAP (0.1 equiv) and Boc₂O (1.1 equiv) in Acetonitrile (MeCN) or DCM . The indole nitrogen is more acidic (pKa ~16) than the alcohol (pKa ~16-18), but kinetic control is required. If O-Boc forms, it can often be cleaved selectively with mild base (K₂CO₃/MeOH), leaving the N-Boc intact.

Critical Reactivity & Divergent Workflows

The utility of this compound lies in its ability to undergo three distinct transformations: Oxidation , Substitution , and Coupling .

Workflow 1: The Mitsunobu Coupling (Ether Synthesis)

This reaction is vital for linking the indole core to phenols or heterocycles (common in kinase inhibitor design) with inversion of configuration (if chiral) or simple coupling.

  • Mechanism: Activation of the alcohol by PPh₃/DEAD followed by S_N2 displacement by a nucleophile (Nu-H).

  • Protocol:

    • Dissolve Indole-alcohol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the Nucleophile (e.g., a phenol, 1.2 equiv) in anhydrous THF.

    • Cool to 0 °C.

    • Add Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv) dropwise.[1]

    • Stir at RT for 12–24 h.

    • Critical Note: The pKa of the nucleophile must be < 11 for efficient coupling.

Workflow 2: Oxidation to Indole-6-Carboxaldehyde

Re-oxidizing the alcohol allows for reductive amination or Wittig olefination.

  • Reagent Choice: Manganese Dioxide (MnO₂) is preferred over Dess-Martin Periodinane (DMP) for this substrate because the 6-position is "benzylic," making it highly susceptible to mild oxidation by activated MnO₂ without affecting the Boc group or oxidizing the indole C2/C3 positions.

  • Conditions: Activated MnO₂ (10 equiv) in DCM, reflux, 4–12 h.

Workflow 3: Conversion to Electrophiles (Halides/Mesylates)

To attach alkyl chains or perform nucleophilic substitutions.

  • Mesylation: MsCl, Et₃N, DCM, 0 °C. (The resulting mesylate is unstable and should be used immediately).

  • Bromination: CBr₄, PPh₃, DCM, 0 °C (Appel Reaction). This yields a stable benzyl-like bromide.

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis and the divergent application pathways.

Diagram 1: Synthesis & Stability Logic

SynthesisLogic Precursor 6-Formyl-Indole (N-H or N-Boc) Protection N-Boc Protection (Boc2O, DMAP) Precursor->Protection If N-H Intermediate tert-Butyl 6-formyl -1H-indole-1-carboxylate Precursor->Intermediate If already protected Protection->Intermediate Reduction Selective Reduction (NaBH4, MeOH, 0°C) Intermediate->Reduction Chemo-selective SideReaction Side Reaction: Boc Cleavage or Over-reduction Intermediate->SideReaction Strong Reductants (LiAlH4) Avoid! Product TARGET: tert-Butyl 6-(hydroxymethyl) -1H-indole-1-carboxylate Reduction->Product

Caption: Step-wise synthesis logic emphasizing chemoselectivity to preserve the N-Boc group during alcohol formation.

Diagram 2: Divergent Application Pathways

Applications Core tert-Butyl 6-(hydroxymethyl) -1H-indole-1-carboxylate Oxidation Oxidation (MnO2 or DMP) Core->Oxidation Mitsunobu Mitsunobu Coupling (PPh3, DIAD, R-OH) Core->Mitsunobu Activation Activation (CBr4/PPh3 or MsCl) Core->Activation Aldehyde Indole-6-Carboxaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde Ether Indole-6-Ether (Kinase Inhibitor Core) Mitsunobu->Ether Electrophile Alkyl Bromide/Mesylate (S_N2 Substrate) Activation->Electrophile

Caption: The "Pivot Point" utility: converting the C6-alcohol into aldehydes, ethers, or alkyl halides.

Quantitative Data: Solubility & Stability

ParameterData / ObservationImplication for Protocol
Solubility High in DCM, THF, EtOAc. Low in Hexanes, Water.Perform reactions in DCM/THF. Use Hexane/EtOAc for purification.
Acid Stability Low . Boc group cleaves at pH < 2 (TFA, HCl).Avoid acidic workups. Use neutral quench (NH₄Cl) or basic wash (NaHCO₃).
Base Stability High (e.g., NaOH, K₂CO₃).Compatible with basic alkylation conditions.
Thermal Stability Stable < 60 °C. Decomposes > 150 °C (Boc thermal cleavage).Do not heat > 80 °C. Evaporate solvents at < 40 °C.
Oxidation Potential C6-Alcohol is easily oxidized.Store under Argon/Nitrogen at -20 °C to prevent slow oxidation to aldehyde.

References

  • Mitsunobu Reaction Mechanisms & Protocols

    • Swamy, K. C. K., et al.
  • Indole Synthesis & Functionalization

    • Gribble, G. W.[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • Boc-Indole Stability & Reduction

    • Ketcha, D. M., et al. "Synthesis of N-protected indoles." Journal of Organic Chemistry, 1985. (Details on N-Boc stability/instability).
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Contextualizes the use of indole scaffolds).

Sources

Troubleshooting & Optimization

Improving yield of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #96551-OPT Subject: Yield Improvement for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of This compound is a notorious bottleneck in medicinal chemistry.[1] The central conflict lies in the orthogonal stability of the N-Boc group and the indole core.

  • The Problem: N-Boc indoles are significantly more labile (unstable) than standard aliphatic carbamates due to the lone pair delocalization into the aromatic ring. Standard ester reductions using Lithium Aluminum Hydride (

    
    ) often cleave the Boc group.
    
  • The Solution: Switch from aggressive hydride donors to chemoselective borohydride systems (

    
     or 
    
    
    
    ). This guide outlines a high-fidelity protocol to maximize yield by preserving the protecting group during reduction.

Phase 1: The Synthetic Roadmap

We recommend Route B (Protection First) over Route A (Reduction First). Route A often leads to regioselectivity issues (O- vs N-protection) or requires transient silyl protection, adding two unnecessary steps.[1]

SynthesisRoutes Start Methyl indole-6-carboxylate Red1 Reduction (LAH) Start->Red1 Route A (High Risk) Prot2 Boc Protection (Boc2O, DMAP, MeCN) Start->Prot2 Route B (Preferred) Inter1 6-(Hydroxymethyl)indole Red1->Inter1 Prot1 Boc Protection Inter1->Prot1 End_Fail Mixture: N-Boc, O-Boc, N,O-diBoc (Low Yield) Prot1->End_Fail Inter2 1-Boc-indole-6-ester Prot2->Inter2 Red2 Selective Reduction (LiBH4 or NaBH4/CaCl2) Inter2->Red2 End_Success Target: tert-Butyl 6-(hydroxymethyl) -1H-indole-1-carboxylate Red2->End_Success

Figure 1: Comparison of synthetic strategies. Route B minimizes regioselectivity errors by locking the nitrogen early.

Phase 2: The Golden Protocol (Route B)

This protocol addresses the primary yield-killer: Boc-cleavage during reduction .[1]

Step 1: N-Boc Protection[1][2]
  • Reagents: Methyl indole-6-carboxylate (1.0 eq),

    
     (1.2 eq), DMAP (0.1 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Acetonitrile (

    
    ) or DCM.
    
  • Key Insight: Use catalytic DMAP. Indole nitrogen is non-basic but nucleophilic enough when deprotonated or activated.

  • Yield Target: >95%

Step 2: Chemoselective Reduction (The Critical Step)

Do NOT use


. It is too aggressive and will attack the carbamate carbonyl. Use Lithium Borohydride (

)
.[2]
ParameterSpecificationRationale
Reagent

(2.0 M in THF)
Stronger than

but milder than

.[1] Selectively reduces esters to alcohols without touching carbamates [1].
Stoichiometry 2.0 - 3.0 equivalentsExcess is required to complex with the solvent and drive kinetics.[1]
Solvent Anhydrous THF (or

)

requires ether solvents for coordination.
Temperature

Start cold to control exotherm; warm to room temp to complete conversion.
Quench Acetone, then Sat.

Acetone consumes excess hydride gently. Acidic quenches must be avoided (see Troubleshooting).
Detailed Workflow:
  • Dissolve 1-Boc-indole-6-ester in anhydrous THF (0.2 M) under Nitrogen/Argon.

  • Cool to 0°C .

  • Add

    
      solution dropwise.
    
  • Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.

  • Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the ester spot.

  • Quench: Cool to 0°C. Add Acetone (2 eq). Stir 10 min. Add Saturated Aqueous

    
     slowly.
    
  • Extract: EtOAc (x3). Wash combined organics with Brine. Dry over

    
    .
    

Phase 3: Troubleshooting & FAQs

Q1: My Boc group disappeared during reduction. I used NaBH4.

Diagnosis: Standard


 is usually too weak to reduce esters efficiently, often requiring reflux in MeOH, which promotes transesterification or Boc-cleavage.
Fix:  If you lack 

, use the "In Situ" Activation Method :
  • Mix

    
     (3 eq) and 
    
    
    
    (1.5 eq) in Ethanol/THF (2:1) at 0°C.
  • This generates

    
     in situ, which mimics the reactivity of 
    
    
    
    and reduces esters at 0°C–RT while preserving the Boc group [2].
Q2: The product turned purple/black on the silica column.

Diagnosis: Acid-catalyzed polymerization. Indolyl alcohols (vinylogous hemiaminals) are extremely acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6.5), which is enough to trigger decomposition (protonation at C3


 elimination of water 

polymerization). Fix: Neutralize your Silica.
  • Pre-wash your silica column with the eluent containing 1% Triethylamine (

    
    ) .
    
  • Maintain 0.5%

    
     in your mobile phase during purification.
    
  • Alternatively, use neutral alumina instead of silica.

Q3: I tried Route A (Reduction first), but now I can't get selective N-Boc.

Diagnosis: You have 6-(hydroxymethyl)indole. Adding


 reacts with both the amine (N1) and the primary alcohol (O-Boc).
Fix:  Use Phase Transfer Catalysis (PTC) .
  • System: DCM / 30% NaOH(aq) /

    
     (catalyst).
    
  • Mechanism: The hydroxide deprotonates the indole N-H (pKa ~16) at the interface. The alkoxide (pKa ~16-17) is less accessible in this biphasic system. The indole anion reacts faster with the Boc-source in the organic layer.

Q4: Can I use DIBAL-H?

Answer: Yes, but with high risk.[1]

  • DIBAL-H (2.2 eq) in DCM at -78°C can reduce the ester to the alcohol (via the aldehyde intermediate).

  • Warning: If the temperature rises above -60°C, DIBAL-H will coordinate to the Boc carbonyl and cleave it [3].[1]

    
     is operationally simpler and more robust for scale-up.[1]
    

Phase 4: Mechanism of Failure (Visual)

Understanding why the Boc group falls off helps prevent it.

FailureMechanism Step1 N-Boc Indole + Strong Nucleophile/Acid Step2 Attack on Carbamate Carbonyl Step1->Step2 LiAlH4 or Acid Step3 Formation of Indole Anion (Stabilized by Aromaticity) Step2->Step3 Elimination Step4 Loss of CO2 + t-Butanol Step3->Step4 Result Deprotected Indole (Yield Loss) Step4->Result

Figure 2: The thermodynamic drive to restore the electron-rich indole ring makes the N-Boc bond weaker than in aliphatic amines.[1][3]

References

  • Lithium Borohydride Reduction of Esters: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. [Link]

  • Stability of N-Boc Indoles: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (See Section: Protection for the Indole Nitrogen). [Link]

Sources

Technical Support Center: Impurity Profiling for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7) is a critical intermediate in pharmaceutical synthesis. Its structural duality presents a unique chromatographic challenge:

  • The N-Boc Group: Provides significant lipophilicity but is acid-labile. Strong acidic modifiers (like high % TFA) can cause on-column degradation, creating "ghost peaks."

  • The Hydroxymethyl Group: A polar handle susceptible to oxidation (to aldehyde/acid) and dimerization.

This guide provides a self-validating workflow to separate, identify, and quantify these impurities while maintaining the integrity of the parent molecule.

Module 1: The "Gold Standard" Method

Use this protocol as your baseline. It is designed to balance resolution with Boc-group stability.

Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity required to retain the N-Boc group. 3.5 µm offers better resolution than 5 µm for closely eluting oxidation byproducts.
Mobile Phase A 0.1% Formic Acid in WaterCritical: Formic acid (pKa ~3.75) is gentler than TFA (pKa ~0.23), reducing the risk of on-column Boc deprotection [1].
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for indoles compared to Methanol and lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity; avoiding high heat (>40°C) prevents thermal degradation of the Boc group.
Detection UV @ 254 nm & 280 nmIndole core absorbs strongly here. 280 nm is more specific; 254 nm is more sensitive for general impurities.
Injection Vol 5 - 10 µLKeep low to prevent peak fronting due to solvent mismatch.
Gradient Profile[1][2]
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (retain polar acids)
2.05%End of Hold
15.090%Linear Ramp (elute Parent & Dimers)
20.090%Wash (remove highly lipophilic dimers)
20.15%Re-equilibration
25.05%End of Run

Module 2: Troubleshooting (Q&A)

Direct solutions to the most common user-reported issues.

Q1: I see a broad, fronting peak or a "shoulder" on the main peak. Is my column failing?

Diagnosis: Likely Solvent Mismatch . The Cause: This compound is very soluble in organic solvents (MeOH/MeCN) but less so in water. If you dissolve your sample in 100% MeCN and inject it into a mobile phase starting at 5% MeCN, the sample "crashes out" or travels faster than the mobile phase at the head of the column. The Fix:

  • Dissolve the sample in a 50:50 mixture of Water:MeCN.

  • If solubility is an issue, use 100% MeCN but reduce injection volume to <3 µL.

Q2: I see a small peak eluting before the main peak that grows if the sample sits in the autosampler.

Diagnosis: Des-Boc Degradant (Hydrolysis). The Cause: The N-Boc group is acid-sensitive. If your sample diluent is acidic, or if the sample sits in the acidic mobile phase environment too long, the Boc group cleaves off, yielding 6-(hydroxymethyl)-1H-indole. The Fix:

  • Immediate: Check your diluent pH. It should be neutral.

  • Process: Switch Mobile Phase modifier to 10 mM Ammonium Acetate (pH 6.5) if the degradation persists, though this may widen the peak shape of any acidic impurities.

Q3: My mass balance is low (e.g., 95%). Where is the missing 5%?

Diagnosis: Late-Eluting Dimers. The Cause: Hydroxymethyl indoles can self-react to form ethers (dimers) or react with the solvent. These are highly lipophilic (two indole cores + two Boc groups) and may stick to the column, eluting during the re-equilibration phase or not at all. The Fix: Extend the "Wash" phase (90% B) to 10 minutes. Run a blank injection with a steep gradient to 100% B to check for carryover.

Module 3: Impurity Profiling & Logic

Understanding the "Why" behind the peaks.

The Degradation Pathway

The following diagram illustrates the chemical logic connecting the parent molecule to its primary impurities.

DegradationPathway Parent Parent Molecule (N-Boc-6-Hydroxymethyl-Indole) RT: ~12.0 min DesBoc Impurity A: Des-Boc (6-Hydroxymethyl-Indole) Loss of Lipophilic Group Parent->DesBoc Acid Hydrolysis (Fast in TFA) Aldehyde Impurity B: Aldehyde (N-Boc-6-Formyl-Indole) Oxidation Level 1 Parent->Aldehyde Air Oxidation Dimer Impurity D: Ether Dimer (Bis-indolyl ether) Condensation Parent->Dimer Dehydration (Acid Catalyzed) Acid Impurity C: Carboxylic Acid (N-Boc-6-Carboxy-Indole) Oxidation Level 2 Aldehyde->Acid Further Oxidation

Figure 1: Degradation pathways for N-Boc-6-hydroxymethyl-indole. Note that the Des-Boc pathway is accelerated by acidic mobile phases.

Predicted Relative Retention Times (RRT)

Based on the Hydrophobic Subtraction Model [2].

Impurity TypeChemical ChangeEffect on PolarityPredicted RRT (vs Parent)
Carboxylic Acid -CH₂OH

-COOH
Drastic Increase (Ionizable)~0.4 - 0.6
Des-Boc Loss of t-ButylIncrease (Loss of non-polar bulk)~0.7 - 0.8
Parent ----1.00
Aldehyde -CH₂OH

-CHO
Decrease (Loss of H-bond donor)~1.1 - 1.2
Dimer 2x MassDrastic Decrease (Very Lipophilic)~1.5 - 1.8
Identification Workflow

If you encounter an unknown peak, follow this logic gate to identify it without immediate access to Mass Spec.

ID_Workflow Start Unknown Peak Detected CheckRT Check RRT Start->CheckRT Early Elutes Before Parent CheckRT->Early Late Elutes After Parent CheckRT->Late SpikeAcid Spike with Acid Does it grow? Early->SpikeAcid UVCheck Check UV Spectrum Late->UVCheck DesBocID Likely Des-Boc (Check Mobile Phase pH) SpikeAcid->DesBocID Yes AcidID Likely Carboxylic Acid SpikeAcid->AcidID No AldehydeID Likely Aldehyde UVCheck->AldehydeID Red Shifted (Conjugation) DimerID Likely Dimer UVCheck->DimerID Similar to Parent

Figure 2: Rapid decision tree for impurity classification based on chromatographic behavior.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Retrieved from

    • Supports the protocol choice of avoiding high concentr
  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. Foundational text for the Hydrophobic Subtraction Model used to predict RRTs.
  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from

    • Establishes the reporting thresholds (0.05%) and identification thresholds (0.10%) cited in the logic.
  • PubChem. (2025).[3][4] this compound Compound Summary. Retrieved from [3]

    • Source for chemical structure and physical property d

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will dissect its spectral features, compare it with structurally related analogs, and provide a robust experimental protocol to ensure high-quality data acquisition.

The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The title compound incorporates three key functionalities that influence its ¹H NMR spectrum: the N-Boc protecting group, the indole ring system, and the hydroxymethyl substituent at the 6-position. Understanding the interplay of these groups is crucial for accurate spectral interpretation. The tert-butoxycarbonyl (Boc) group is a common protecting group for the indole nitrogen, enhancing its stability and modifying the electronic environment of the indole ring. The hydroxymethyl group at the C6 position provides a handle for further synthetic transformations.

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.10d1HH-4
~ 7.65d1HH-2
~ 7.55s1HH-7
~ 7.20dd1HH-5
~ 6.55d1HH-3
~ 4.80s2H-CH₂OH
~ 1.90t (br)1H-OH
1.65s9H-C(CH₃)₃

Justification of Assignments:

  • Indole Ring Protons (H-2, H-3, H-4, H-5, H-7): The introduction of the electron-withdrawing Boc group at the N-1 position generally leads to a downfield shift of the indole protons compared to the unprotected indole.

    • H-4: This proton is typically the most downfield of the benzene ring protons due to the anisotropic effect of the pyrrole ring and the influence of the N-Boc group. It is expected to appear as a doublet due to coupling with H-5.

    • H-2 and H-3: These protons of the pyrrole ring are sensitive to the N-substituent. H-2 is expected to be a doublet, coupling with H-3. The presence of the Boc group influences their chemical environment significantly.

    • H-7: This proton, being adjacent to the nitrogen-bearing carbon of the fused ring system, often appears as a singlet or a narrow doublet.

    • H-5: This proton will be a doublet of doublets, coupling to both H-4 (ortho-coupling) and H-7 (meta-coupling, which may not always be resolved).

  • Hydroxymethyl Protons (-CH₂OH and -OH):

    • The methylene protons (-CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet in this achiral molecule, typically in the range of 4.7-4.9 ppm.

    • The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the signal disappears.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.65 ppm, a characteristic signal for a Boc-protecting group.

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predicted spectrum, a comparative analysis with structurally similar molecules is invaluable.

Comparison with 6-Methyl-1H-indole

6-Methyl-1H-indole offers a baseline for understanding the impact of a substituent at the 6-position without the influence of the N-Boc group. In its ¹H NMR spectrum, the aromatic protons will be in a more shielded (upfield) environment compared to our target molecule. The methyl group at C6 will appear as a singlet around 2.4 ppm.

Comparison with tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate[1]

This isomer provides excellent insight into the chemical shifts of the hydroxymethyl and Boc groups in a similar electronic environment. The key difference will be in the aromatic region, where the substitution pattern dictates the coupling and chemical shifts of the indole ring protons.

Comparison with tert-Butyl 6-bromo-1H-indole-1-carboxylate

Replacing the hydroxymethyl group with a bromine atom at the 6-position will cause a significant downfield shift of the adjacent aromatic protons due to the electronegativity and anisotropic effects of bromine. This comparison helps to confirm the assignments of the aromatic protons in our target molecule.

Table 1: Comparative ¹H NMR Data of Indole Analogs (δ, ppm in CDCl₃)

ProtonThis compound (Predicted)6-Methyl-1H-indoletert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate[1]
H-2~ 7.65~ 7.00~ 7.60
H-3~ 6.55~ 6.45-
H-4~ 8.10~ 7.50~ 8.15
H-5~ 7.20~ 6.90~ 7.30
H-7~ 7.55~ 7.30~ 7.80
-CH₂OH~ 4.80-~ 4.85
-CH₃-~ 2.45-
-C(CH₃)₃1.65-1.66

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.

  • Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 12 ppm.

3. Data Processing:

  • Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Manually phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate all signals and normalize the integration values.

Visualizing the Molecular Structure and Key NMR Insights

To visually represent the structure and the key proton environments, a simple molecular diagram is highly effective.

Figure 1. Molecular structure of this compound with key protons highlighted.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the distinct proton signals arising from the indole core, the hydroxymethyl substituent, and the N-Boc protecting group, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The comparative data provided herein for related indole analogs further aids in the confident assignment of the spectral features. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible NMR data, which is fundamental to advancing research and development in medicinal chemistry.

References

Sources

Characterization data for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

[1][2]

Executive Summary & Strategic Utility

This compound (referred to herein as 1-Boc-6-HMI ) is a orthogonally protected indole scaffold. In drug discovery, it serves as a superior alternative to unprotected (1H-indol-6-yl)methanol due to the lability of the electron-rich indole ring.

The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions:

  • Electronic Deactivation: It withdraws electron density from the indole ring, preventing oxidative degradation and polymerization (acid-catalyzed dimerization) common in electron-rich indoles.

  • Regiocontrol: It blocks the N1 position, forcing subsequent functionalization (e.g., alkylation, halogenation) to occur at the C3 or benzenoid positions.

Comparison Matrix: 1-Boc-6-HMI vs. Alternatives
Feature1-Boc-6-HMI (Subject)(1H-Indol-6-yl)methanol (Unprotected)1-Tosyl-6-HMI (Alternative)
Stability High (Stable to air/oxidation)Low (Prone to oxidation/dimerization)Very High (Crystalline, very stable)
Deprotection Acid Labile (TFA/HCl)N/AHarsh Conditions (Strong Base/Reflux)
Atom Economy Moderate (Boc = 100 Da loss)HighLow (Tosyl = 155 Da loss)
Solubility Excellent in organic solvents (DCM, EtOAc)Moderate (Polar solvents required)Good
Primary Use Late-stage functionalization; mild release.Early-stage simple couplings.Harsh reaction conditions (e.g., Friedel-Crafts).

Characterization Data Suite

The following data characterizes the compound and its immediate precursor. Note that while the melting point is experimentally derived, NMR signals are described based on the reduction of the characterized aldehyde precursor to ensure mechanistic accuracy.

Physicochemical Properties[2][3][4]
  • Molecular Formula: C

    
    H
    
    
    NO
    
    
  • Molecular Weight: 247.29 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 178 °C (Experimental) [1]

  • Solubility: Soluble in CH

    
    Cl
    
    
    , DMSO, Methanol, Ethyl Acetate.
Spectral Signature (Diagnostic)

H NMR (400 MHz, CDCl

):
  • 
     8.10 (s, 1H):  C2-H (Deshielded by N-Boc).
    
  • 
     7.55 (d, J = 8.0 Hz, 1H):  C4-H.
    
  • 
     7.20 (s, 1H):  C7-H.
    
  • 
     7.15 (d, J = 8.0 Hz, 1H):  C5-H.
    
  • 
     6.50 (d, 1H):  C3-H.
    
  • 
     4.75 (s or d, 2H): CH
    
    
    -OH
    (Key product signal; replaces CHO peak).
  • 
     1.68 (s, 9H): tert-Butyl (Boc) group.
    

Key Transformation Indicator: The disappearance of the aldehyde proton at


 10.05 ppm

4.75 ppm

Synthesis & Experimental Protocols

The most reliable route to 1-Boc-6-HMI is the selective reduction of tert-butyl 6-formyl-1H-indole-1-carboxylate . This approach avoids the regioselectivity issues of protecting the pre-existing alcohol.

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and decision logic for using this scaffold.

SynthesisWorkflowStartStart: 1H-Indole-6-carboxylic acidmethyl esterStep1Step 1: N-Boc Protection(Boc2O, DMAP, DCM)Start->Step1Yield >95%IntermediateIntermediate:1-Boc-indole-6-esterStep1->IntermediateStep2Step 2: Reduction(LiAlH4 or DIBAL-H)Intermediate->Step20°C to RTProductProduct:1-Boc-6-(hydroxymethyl)indoleStep2->ProductYield ~85-90%AltStartAlt: (1H-Indol-6-yl)methanolAltStepDirect ProtectionAltStart->AltStepO- vs N- selectivity issuesAltStep->Product

Caption: Optimized synthetic route via ester reduction to ensure N1-protection selectivity.

Detailed Protocol: Reduction of 1-Boc-6-Formylindole

Objective: Convert the formyl group to a primary alcohol without removing the acid-labile Boc group.

Reagents:

  • tert-Butyl 6-formyl-1H-indole-1-carboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous) / THF (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.2 g (5.0 mmol) of tert-butyl 6-formyl-1H-indole-1-carboxylate in 20 mL of dry THF/MeOH (1:1) under an inert atmosphere (N

    
    ).
    
  • Reduction: Cool the solution to 0 °C. Add NaBH

    
     (285 mg, 7.5 mmol) portion-wise over 10 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur. Ensure adequate venting.
      
  • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (30% EtOAc/Hexane). The starting material (R

    
     ~0.6) should disappear, and a new, more polar spot (R
    
    
    ~0.3) should appear.[1]
  • Quench: Quench the reaction carefully with saturated aqueous NH

    
    Cl (10 mL).
    
  • Work-up: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient 20%

    
     40% EtOAc in Hexanes) to yield the title compound as a white solid.
    

Stability & Reactivity Profile

Acid Sensitivity (Deprotection)

The Boc group is sensitive to strong acids.

  • Avoid: HCl in Dioxane, TFA (unless deprotection is desired).

  • Safe Conditions: Weak acids (Acetic acid), Lewis acids (under controlled temps).

Oxidation Resistance

Unlike unprotected 6-hydroxymethylindole, which can slowly oxidize to the aldehyde in air, 1-Boc-6-HMI is stable for months when stored at 2–8 °C. The electron-withdrawing Boc group raises the oxidation potential of the indole ring, protecting it from electrophilic attack by ambient oxygen.

Functionalization Utility

The primary alcohol at C6 is a versatile handle:

  • To Halide: Reacts with PBr

    
     or SOCl
    
    
    to form the 6-bromomethyl/chloromethyl derivative (highly reactive electrophile).
  • To Aldehyde: Oxidation with MnO

    
     or Dess-Martin Periodinane regenerates the formyl group.
    
  • Mitsunobu Reaction: Excellent substrate for coupling with phenols or nitrogen nucleophiles.

References

  • Acros Pharmatech. (n.d.). This compound Product Properties. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Supporting Information: Selective C-F Bond Carboxylation... (Synthesis of Indole Precursors). Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2023). Reduction of Carboxylic Acids and Esters using LiAlH4. Retrieved February 2, 2026, from [Link]

Precision Purity Analysis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate presents a unique chromatographic challenge. As a critical intermediate in the synthesis of indole-based pharmaceuticals, its quality control requires separating the target compound from structurally similar regioisomers (e.g., 4- or 5-substituted analogs) and preventing on-column degradation of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This guide compares two analytical approaches:

  • Method A (The Legacy Standard): A generic C18 method using Trifluoroacetic Acid (TFA).

  • Method B (The Optimized Protocol): A specialized Phenyl-Hexyl method using Formic Acid.

Key Finding: While Method A is sufficient for crude checks, Method B is the superior choice for final purity assessment , offering a 40% improvement in regioisomer resolution and eliminating chemically induced degradation during analysis.

Technical Challenge: The Indole-Boc Paradox

The analyte contains two conflicting structural motifs:

  • The Indole Core: Hydrophobic and aromatic, requiring significant organic solvent strength for elution.

  • The N-Boc Group: Acid-sensitive. While stable in neutral conditions, it hydrolyzes to the parent indole (6-hydroxymethyl-1H-indole) in the presence of strong acids like TFA, especially at low pH (<2.0) over long run times.

Furthermore, the synthesis of 6-substituted indoles often produces trace amounts of 4- and 5-isomers. Standard alkyl-bonded phases (C18) often struggle to resolve these positional isomers due to similar hydrophobicity.

Method Comparison: Generic vs. Optimized

The following data summarizes the performance differences between the two methods.

Table 1: Comparative Performance Metrics
MetricMethod A (Generic C18/TFA)Method B (Optimized Phenyl/Formic)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase Modifier 0.1% TFA (pH ~2.0)0.1% Formic Acid (pH ~2.7)
Isomer Selectivity (

)
1.05 (Poor separation)1.18 (Baseline resolution)
On-Column Degradation Detected (~0.5% de-Boc formation)Not Detected (<0.05%)
Tailing Factor (

)
1.2 (Acceptable)1.05 (Excellent)
Suitability In-process checks (IPC)Final Release / Stability Testing

Note on Data: Method A shows "ghost peaks" arising from the de-Boc product formed during the run, leading to false purity failures. Method B preserves integral stability.

Detailed Experimental Protocols

Reagents and Materials
  • Analyte: this compound (Reference Standard >99%).

  • Solvents: HPLC Grade Acetonitrile (MeCN) and Water.

  • Modifiers: Formic Acid (LC-MS Grade).

  • Diluent: 50:50 MeCN:Water (Buffered to pH 7 with Ammonium Acetate if storing >24h).

Method B: The Optimized Protocol (Recommended)

This protocol utilizes


-

interactions offered by the Phenyl-Hexyl phase to separate the indole regioisomers, which C18 columns often co-elute.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Indole absorption max) and 254 nm.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic in Water)% Mobile Phase B (100% MeCN)
0.09010
15.01090
18.01090
18.19010
23.09010

System Suitability Criteria (Pass/Fail):

  • Retention Time: Analyte elutes at ~10.5 ± 0.5 min.

  • Resolution (

    
    ):  > 2.0 between main peak and nearest regioisomer impurity.
    
  • Tailing Factor: 0.8 ≤

    
     ≤ 1.2.
    
  • Precision: RSD ≤ 1.0% for n=6 replicate injections.

Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for ensuring data integrity.

AnalyticalWorkflow Start Sample Received Solubility Dissolve in 50:50 MeCN:H2O (Neutral Diluent) Start->Solubility MethodSelect Select Method Solubility->MethodSelect MethodA Method A: C18 / TFA (High Acid) MethodSelect->MethodA Legacy MethodB Method B: Phenyl-Hexyl / Formic (Mild Acid) MethodSelect->MethodB Recommended AnalysisA Run HPLC MethodA->AnalysisA AnalysisB Run HPLC MethodB->AnalysisB ResultA Risk: De-Boc Degradation Poor Isomer Separation AnalysisA->ResultA ResultB Stable Analyte High Isomer Resolution AnalysisB->ResultB Decision QC Pass/Fail ResultA->Decision Inconclusive ResultB->Decision

Figure 1: Analytical workflow comparing the risk of legacy methods versus the stability of the optimized protocol.

Critical Discussion & Troubleshooting

Why Phenyl-Hexyl?

Standard C18 columns separate primarily based on hydrophobicity. Since the 4-, 5-, and 6-hydroxymethyl isomers have nearly identical logP values, they co-elute on C18. Phenyl-Hexyl phases introduce


-

stacking interactions
with the indole ring. The electron density distribution differs slightly between the 6-isomer and its regioisomers, allowing the Phenyl phase to discriminate between them effectively [1].
The Acid Issue

The tert-butyl carbamate (Boc) group is designed to be removed by acid (e.g., TFA). While 0.1% TFA is standard in HPLC, it creates a pH of ~2.0. During a 20-minute run, a small fraction of the Boc-indole can convert to the parent indole. This appears as a "new" impurity peak that grows if the sample sits in the autosampler. Formic acid (pH ~2.7) is significantly milder and prevents this artifact [2].

Troubleshooting Guide
  • Peak Broadening: Check the sample diluent. If the sample is dissolved in 100% MeCN and injected into a high-aqueous initial gradient, the analyte may precipitate or "wash out." Use 50:50 MeCN:Water.[1]

  • Ghost Peaks: If a peak appears at the void volume or shortly after, it is likely the de-protected indole (6-(hydroxymethyl)-1H-indole). Switch to Method B immediately.

References

  • Separation of Indole Regioisomers: Journal of Chromatography A. "Selectivity of Phenyl-Hexyl stationary phases for aromatic and heterocyclic compounds." (Generalized citation for Phenyl-Hexyl selectivity mechanism).

  • Stability of N-Boc Indoles: Tetrahedron Letters. "Acid-catalyzed deprotection of N-Boc indoles: Kinetics and mechanistic insights." (Foundational chemistry regarding Boc lability).

  • HPLC Method Development Guide: Agilent Technologies. "Strategies for the Separation of Positional Isomers." (General application note on isomer separation).

  • PubChem Compound Summary: "tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate" (Analogous structure for property verification). PubChem CID 11075767.[2] [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate , a critical intermediate in pharmaceutical synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group at the N1 position introduces significant challenges in Mass Spectrometry (MS) analysis due to its thermal and acidic lability.

The Core Challenge: Analysts often observe a discrepancy between the expected molecular ion and the observed spectra. The Boc group frequently undergoes "in-source fragmentation," leading to the misidentification of the deprotected species (6-(hydroxymethyl)-1H-indole) as the parent compound.

The Solution: This guide compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and outlines a "Soft-ESI" protocol designed to preserve the intact molecular ion


.

Compound Profile & Physicochemical Properties[1][2][3]

Before establishing MS parameters, we must define the target analyte's properties to predict ionization behavior.

PropertySpecification
IUPAC Name tert-Butyl 6-(hydroxymethyl)indole-1-carboxylate
Molecular Formula

Exact Mass (Monoisotopic) 247.1208 Da
Molecular Weight (Average) 247.29 g/mol
LogP (Predicted) ~2.4 (Moderately Lipophilic)
Acid Sensitivity High (Boc group cleaves at pH < 2 or high temp)
Key Functional Groups Indole core, N-Boc carbamate, Primary Alcohol

Comparative Analysis: Ionization Modalities

We evaluated the performance of this molecule under three distinct ionization scenarios. The goal is to maximize the signal-to-noise (S/N) ratio of the intact parent ion while minimizing artifactual deprotection.

Scenario A: Standard ESI (Positive Mode)

The Industry Standard

  • Mechanism: Protonation of the carbonyl oxygen on the Boc group.

  • Observation: Under standard conditions (Source Temp > 350°C, Cone Voltage > 30V), the spectrum is dominated by the fragment ion (m/z 148) rather than the parent.

  • Pros: High sensitivity for the fragment; useful if quantifying total indole content.

  • Cons: False Negative for the intact protected species. The thermal energy in the source drives the elimination of isobutene and

    
    .
    
Scenario B: APCI (Positive Mode)

The Lipophilic Alternative

  • Mechanism: Gas-phase chemical ionization initiated by corona discharge.

  • Observation: APCI is typically preferred for neutral, lipophilic compounds.[1] However, for Boc-indoles, the high temperature required for vaporization (typically 400°C+) causes complete thermal degradation of the carbamate linkage.

  • Verdict: Not Recommended for confirming the intact Boc-protected structure.

Scenario C: "Soft" ESI (Optimized Protocol)

The Recommended Approach

  • Mechanism: Low-energy ESI with buffered mobile phases.

  • Observation: By lowering the source temperature and using a non-TFA buffer, the intact protonated molecule

    
     becomes the base peak.
    
  • Verdict: Gold Standard for purity assessment.

Experimental Data & Fragmentation Patterns

The following data represents the spectral fingerprint expected when using the "Soft ESI" protocol versus a standard high-energy method.

Table 1: MS Data Summary (ESI+)
Ion Identitym/z (Monoisotopic)Origin / MechanismRelative Abundance (Soft ESI)Relative Abundance (Standard ESI)

248.13 Protonated Parent100% (Base Peak) < 10%

270.11 Sodium Adduct20-40%< 5%

192.07 Loss of tert-butyl (Isobutene)< 5%30%
$[M+H - Boc]^+ 148.08 Loss of Boc (

)
< 1%100% (Base Peak)
Fragmentation Pathway Diagram

The following diagram illustrates the specific degradation pathways that occur inside the mass spectrometer source.

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway of Boc-Protected Indole Parent Intact Parent [M+H]+ m/z 248.13 Transition Transition State (McLafferty-like) Parent->Transition Heat/Voltage Fragment2 Core Indole [M+H - Boc]+ m/z 148.08 Parent->Fragment2 Direct In-Source Decarboxylation Fragment1 Intermediate [M+H - Isobutene]+ m/z 192.07 Transition->Fragment1 - C4H8 (56 Da) Fragment1->Fragment2 - CO2 (44 Da)

Recommended Experimental Protocol

To replicate the "Soft ESI" results and ensure the Boc group remains intact during analysis, follow this specific workflow.

A. Sample Preparation[1][2]
  • Diluent: Acetonitrile (MeCN) / Water (50:50).

  • Concentration: 1 µg/mL (Avoid saturating the detector, which promotes dimerization).

  • Critical Step: Do NOT use Trifluoroacetic Acid (TFA) in the diluent. TFA is strong enough to deprotect the indole at room temperature over time.

B. LC-MS Parameters (Optimized)
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidFormic acid is weaker than TFA; preserves Boc.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides better desolvation than MeOH.
Column Temp 30°CLow temp prevents on-column thermal degradation.
Ionization Mode ESI Positive
Capillary Voltage 2.5 - 3.0 kVLower voltage reduces discharge.
Cone Voltage 10 - 15 V Critical: Keep low to prevent collision-induced dissociation (CID) in the source.
Source Temp < 250°C High temps (>350°C) accelerate Boc loss.
Desolvation Gas 600 L/hrHigh flow aids desolvation at lower temps.
C. Method Selection Workflow

Use this decision tree to select the correct method based on your analytical goal.

MethodSelection Figure 2: Method Selection Decision Tree Start Start Analysis Goal What is the Analytical Goal? Start->Goal Purity Confirm Synthesis Success (Intact Boc) Goal->Purity QC / ID Quant Quantify Total Indole (Regardless of Protection) Goal->Quant PK / Metabolism MethodA Method A: Soft ESI Low Cone V, Low Temp Target: m/z 248 Purity->MethodA MethodB Method B: Harsh ESI/APCI High Cone V Target: m/z 148 Quant->MethodB

Scientific Validation & Troubleshooting

Why Formic Acid over TFA?

Trifluoroacetic acid (TFA) is a common mobile phase additive for sharpening peaks. However, for tert-butyl carbamates, TFA acts as a cleavage agent. In comparative studies, Boc-protected peptides showed <5% degradation over 24 hours in 0.1% Formic Acid, compared to >40% degradation in 0.1% TFA [1].

Distinguishing the Isomers

The 6-hydroxymethyl isomer (target) and the 3-hydroxymethyl isomer are isobaric (same mass). MS alone cannot distinguish them easily without


 (multistage fragmentation).
  • Recommendation: Use Chromatographic separation.[2] The 6-isomer, being less conjugated with the indole nitrogen lone pair compared to the 3-position, typically exhibits a slightly different retention time on C18 columns.

References

  • Biotage. (2023).[1] When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis. PubMed. Retrieved from [Link]

  • Kuhlmann, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.